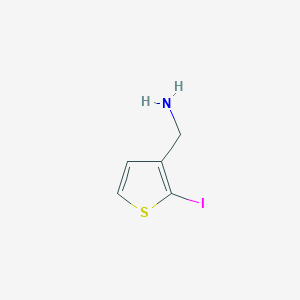
(2-Iodothiophen-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodothiophen-3-yl)methanamine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom at the 2-position and an amine group at the 3-position of the thiophene ring makes this compound a unique and interesting compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize (2-Iodothiophen-3-yl)methanamine involves the reaction of 2-iodothiophene-3-carbaldehyde with ammonia or a primary amine under suitable conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodothiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds like PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or amides.
Reduction: Formation of thiophene derivatives with reduced iodine.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Iodothiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of (2-Iodothiophen-3-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the amine group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are still ongoing and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromothiophen-3-yl)methanamine
- (2-Chlorothiophen-3-yl)methanamine
- (2-Fluorothiophen-3-yl)methanamine
Uniqueness
(2-Iodothiophen-3-yl)methanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to other halogenated thiophene derivatives. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H6INS |
|---|---|
Molekulargewicht |
239.08 g/mol |
IUPAC-Name |
(2-iodothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H6INS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2 |
InChI-Schlüssel |
VEGOZTIAUOWSGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


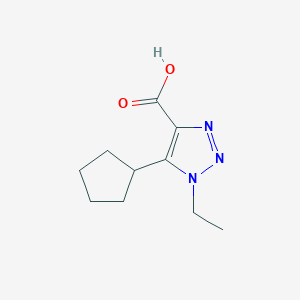


![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)

![4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol](/img/structure/B13331300.png)
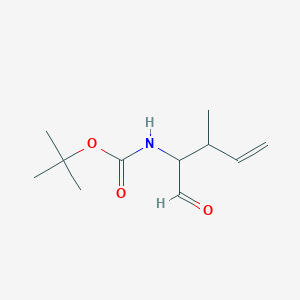
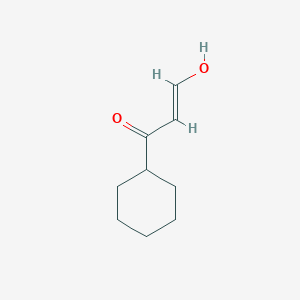

![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13331332.png)

![2-[(2,2-Difluoroethyl)amino]-N-methylpropanamide](/img/structure/B13331339.png)
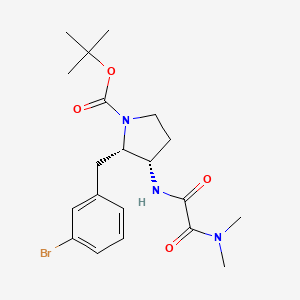
![2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13331346.png)
